3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that contains a pyrimidine ring substituted with a benzoyl group at the 3-position and a bromine atom at the 5-position. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and benzoyl chloride.
Bromination: The pyrimidine ring is brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Benzoylation: The brominated pyrimidine is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine substitution at the 5-position.
5-Bromopyrimidine-2,4(1H,3H)-dione: Lacks the benzoyl substitution at the 3-position.
Uniqueness
3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the benzoyl and bromine substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
206762-91-6 |
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Molecular Formula |
C11H7BrN2O3 |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
3-benzoyl-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17) |
InChI Key |
HXAQVKAWRUEHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br |
Origin of Product |
United States |
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